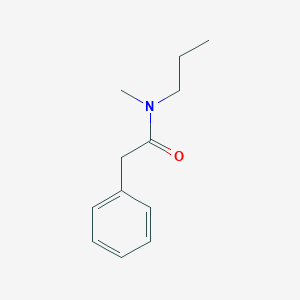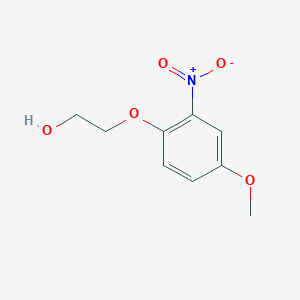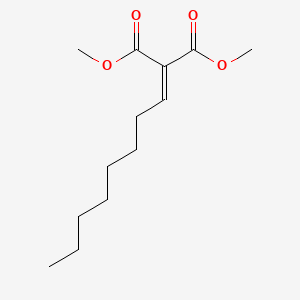
1,1'-Biphenyl, 2,2',4,6'-tetranitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- is an organic compound with the molecular formula C12H6N4O8. This compound is characterized by the presence of four nitro groups attached to the biphenyl structure. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- typically involves the nitration of biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products Formed
Reduction: The reduction of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- typically yields 1,1’-Biphenyl, 2,2’,4,6’-tetraamino-.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学的研究の応用
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to the effects of nitroaromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of drugs that target specific pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2’,4,4’-Tetranitro-1,1’-biphenyl: Another tetranitro derivative of biphenyl with nitro groups at different positions.
2,2’,4,6-Tetrachloro-1,1’-biphenyl: A chlorinated derivative of biphenyl with similar structural features but different chemical properties.
Uniqueness
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- is unique due to the specific arrangement of its nitro groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
| 106323-82-4 | |
分子式 |
C12H6N4O8 |
分子量 |
334.20 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8/c17-13(18)7-4-5-8(11(6-7)16(23)24)12-9(14(19)20)2-1-3-10(12)15(21)22/h1-6H |
InChIキー |
SUGAJDLLCZMTPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)


![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)

